Theophylline, 7-(2-(dodecylamino)ethyl)-
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Overview
Description
Theophylline, 7-(2-(dodecylamino)ethyl)- is a derivative of theophylline, a well-known methylxanthine compound Theophylline itself is commonly used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(dodecylamino)ethyl)- typically involves the following steps:
Starting Material: Theophylline is used as the starting material.
Alkylation: Theophylline undergoes alkylation with 2-(dodecylamino)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of Theophylline, 7-(2-(dodecylamino)ethyl)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of theophylline and 2-(dodecylamino)ethyl chloride are reacted in industrial reactors.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized for maximum yield.
Purification: Industrial-scale purification methods like large-scale chromatography or crystallization are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(dodecylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of theophylline.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Theophylline, 7-(2-(dodecylamino)ethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new materials and formulations.
Mechanism of Action
The mechanism of action of Theophylline, 7-(2-(dodecylamino)ethyl)- involves:
Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: Blocks adenosine receptors, resulting in bronchodilation and other effects.
Histone Deacetylase Activation: Activates histone deacetylase, which may contribute to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects.
Theobromine: A methylxanthine found in chocolate with similar but milder effects.
Properties
CAS No. |
52943-53-0 |
---|---|
Molecular Formula |
C21H37N5O2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
7-[2-(dodecylamino)ethyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H37N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-22-15-16-26-17-23-19-18(26)20(27)25(3)21(28)24(19)2/h17,22H,4-16H2,1-3H3 |
InChI Key |
SMZXNZSBMIOIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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